N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide
Overview
Description
N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide is a useful research compound. Its molecular formula is C25H28N2O3S and its molecular weight is 436.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 436.18206393 g/mol and the complexity rating of the compound is 661. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing complex molecules and polymers that include functionalities similar to the one found in N2-(2,3-dimethylphenyl)-N2-[(4-methylphenyl)sulfonyl]-N1-(2-phenylethyl)glycinamide. For example, the synthesis of guanidinium-functionalized anion exchange polymer electrolytes demonstrates the precision in introducing functional groups into stable phenyl rings, highlighting the importance of precise chemical synthesis techniques in materials science (Kim et al., 2011).
Applications in Materials Science
The development of novel organosoluble aromatic poly(ether ketone)s containing pendant methyl groups and sulfone linkages showcases the application of sulfone and phenyl functionalities in creating high-performance polymers. These polymers exhibit excellent thermal stability, mechanical strength, and solubility, important attributes for advanced materials applications (Sheng et al., 2008).
Chemical Reactivity and Mechanistic Studies
Studies on the reactivity of similar sulfonamide and sulfonyl chloride derivatives provide insights into the mechanisms of chemical reactions involving these functional groups. For instance, the reactions of N-(p-chlorosulfonylphenyl)maleimide show how sulfonamide derivatives can be synthesized and how these reactions proceed, offering valuable information for designing new chemical entities with desired properties (Cremlyn & Nunes, 1987).
Enhanced Material Properties
The synthesis and properties of poly(arylene ether sulfone) anion exchange membranes with pendant benzyl-quaternary ammonium groups illustrate the enhancement of material properties through chemical modification. These membranes demonstrate anisotropic swelling, high alkaline stability, and good hydroxide conductivity, showcasing the impact of chemical modifications on the performance of polymer materials (Shi et al., 2017).
Properties
IUPAC Name |
2-(2,3-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-(2-phenylethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3S/c1-19-12-14-23(15-13-19)31(29,30)27(24-11-7-8-20(2)21(24)3)18-25(28)26-17-16-22-9-5-4-6-10-22/h4-15H,16-18H2,1-3H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJFUYLSBWXETD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCC2=CC=CC=C2)C3=CC=CC(=C3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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